5-Chloro-1H-indazole-3-carboxylic acid hydrazide
Description
Properties
IUPAC Name |
5-chloro-1H-indazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-4-1-2-6-5(3-4)7(13-12-6)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFHKPMDVNQYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236689 | |
| Record name | 5-Chloro-1H-indazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-97-0 | |
| Record name | 5-Chloro-1H-indazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-indazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-indazole-3-carboxylic acid hydrazide typically involves the following steps:
Starting Material: The synthesis begins with 5-Chloro-1H-indazole-3-carboxylic acid.
Formation of Hydrazide: The carboxylic acid group is converted to a hydrazide group using hydrazine hydrate under reflux conditions. The reaction is typically carried out in a polar solvent such as ethanol or methanol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of azides or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties:
5-Chloro-1H-indazole-3-carboxylic acid hydrazide has shown significant antimicrobial activity, making it a candidate for developing new antibiotics. Studies have indicated its effectiveness against various bacterial strains, which is crucial for addressing antibiotic resistance issues.
Anticancer Research:
The compound is being investigated for its potential anticancer properties. Preliminary research suggests that it can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been tested against human colon adenocarcinoma cell lines, showing promising results in reducing cell viability .
Biological Research
Enzyme Inhibition:
The hydrazide group allows the compound to interact with specific enzymes, potentially inhibiting their activities. This mechanism is vital in drug development, particularly for targeting enzymes related to disease processes.
Drug Development:
Its unique structure makes it a valuable intermediate in synthesizing more complex pharmaceutical agents. Researchers are exploring its use in creating drugs that target specific receptors or pathways involved in various diseases, including neurodegenerative disorders .
Material Science Applications
The compound's unique chemical properties enable its use in material science, particularly in developing new materials with specific characteristics such as improved thermal stability or enhanced mechanical properties. Its ability to form hydrogen bonds can be exploited to create novel polymeric materials.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Study on Anticancer Activity:
Research conducted on various derivatives showed that certain modifications to the hydrazide structure can enhance anticancer activity against specific cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo). The most active derivatives were identified through MTT assays and SRB tests .
Antimicrobial Efficacy Study:
A comprehensive study tested the antimicrobial properties of this compound against multiple bacterial strains. Results indicated a broad spectrum of activity, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-indazole-3-carboxylic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Differences :
- Indole-based hydrazides (e.g., 5-methoxyindole-2-carbohydrazide) require glacial acetic acid catalysis for cyclocondensation with isatins .
- Pyrazole derivatives demand harsh bromination/oxidation conditions, reducing scalability compared to indazole hydrazides .
Pharmacological Activity
Comparative antiproliferative data for selected hydrazides:
Insights :
Biological Activity
5-Chloro-1H-indazole-3-carboxylic acid hydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Additionally, it highlights various studies that have investigated the compound's mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
This compound features a hydrazide functional group, which is known to enhance biological activity through various mechanisms. The presence of the indazole moiety contributes to its pharmacological potential, as indazole derivatives are recognized for their broad spectrum of activities, including anti-inflammatory and anticancer effects.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. For instance, a study synthesized several aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives and evaluated their in vitro antibacterial activity. The results indicated significant inhibition against various bacterial strains, suggesting that the hydrazide derivatives could serve as potential antimicrobial agents .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One research effort focused on evaluating the cytotoxicity of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The studies revealed that the compound exhibited notable antiproliferative effects with IC50 values indicating significant potency against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 8.2 |
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific cellular targets, leading to alterations in cellular signaling pathways. For example, some studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival, thereby inducing apoptosis in malignant cells .
Case Studies
- Antimicrobial Efficacy : A recent study assessed the efficacy of various hydrazide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the indazole structure could enhance antibacterial activity, highlighting the importance of structure-activity relationships in drug design .
- Cytotoxicity Assessment : In a comparative study of several indazole derivatives, this compound was shown to possess superior cytotoxic effects against MCF-7 cells compared to standard chemotherapeutic agents like doxorubicin. This suggests potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
